(2E)-N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methylphenyl)prop-2-enamide
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Overview
Description
N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazinyl group, a methoxy group, and a benzenesulfonamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-METHOXY-2-PYRAZINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the pyrazinyl and methoxy groups, followed by the introduction of the benzenesulfonamide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N~1~-(3-METHOXY-2-PYRAZINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-(3-METHOXY-2-PYRAZINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-3-METHOXY-N-PYRIDIN-2-YL-BENZAMIDE
- 4-METHOXY-N-(2-PYRIDINYL)BENZAMIDE
- 4-METHOXY-N-(4-PYRIDINYL)BENZAMIDE
Uniqueness
Compared to these similar compounds, N1-(3-METHOXY-2-PYRAZINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
Properties
Molecular Formula |
C22H21N5O4S2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(E)-N-[[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H21N5O4S2/c1-15-3-5-16(6-4-15)7-12-19(28)26-22(32)25-17-8-10-18(11-9-17)33(29,30)27-20-21(31-2)24-14-13-23-20/h3-14H,1-2H3,(H,23,27)(H2,25,26,28,32)/b12-7+ |
InChI Key |
WIIJKRNWNCXGHN-KPKJPENVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Origin of Product |
United States |
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